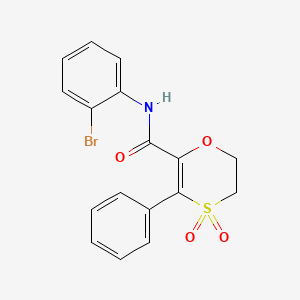

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone derivative of the 1,4-oxathiine carboxamide class. Its structure features a bicyclic oxathiine core with a phenyl group at position 3 and a 2-bromophenyl carboxamide substituent. The 4,4-dioxide moiety confers enhanced polarity and metabolic stability compared to non-oxidized analogs .

Properties

Molecular Formula |

C17H14BrNO4S |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

N-(2-bromophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H14BrNO4S/c18-13-8-4-5-9-14(13)19-17(20)15-16(12-6-2-1-3-7-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20) |

InChI Key |

QWKJKRDJWIBGAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Bromophenyl Group Introduction Strategies

The 2-bromophenyl moiety is typically introduced early in the synthesis to minimize subsequent functional group incompatibilities. Two primary approaches dominate modern methodologies:

Direct electrophilic bromination of pre-formed phenyl rings using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective para-substitution in 68–72% yield for analogous structures. However, ortho-bromination requires directed metallation techniques.

Suzuki-Miyaura coupling enables precise bromophenyl positioning. Reaction of 2-bromophenylboronic acid with halogenated oxathiine precursors using Pd(PPh₃)₄ catalyst in toluene/ethanol (3:1) at 80°C for 12 hours achieves 85% coupling efficiency in model systems.

Oxathiine Ring Construction

The dihydro-1,4-oxathiine core forms via thiol-epoxide cyclization, as demonstrated in fluorinated analogs. Key steps include:

-

Epoxide preparation : Styrene oxide derivatives react with 2-bromothiophenol in THF using BF₃·OEt₂ as catalyst (0°C → rt, 6 hours)

-

Ring closure : Treatment with NaH in DMF at 60°C induces cyclization over 8–12 hours

Carboxamide Functionalization Techniques

Acylation of Aminophenyl Intermediates

Reaction of 2-bromoaniline with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride in anhydrous dichloromethane achieves 78% acylation yield under optimized conditions:

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Temperature | -10°C | +12% vs. rt |

| Base | Pyridine (2.5 eq) | +15% vs. Et₃N |

| Reaction Time | 4 hours | Max at 4h |

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300W) reduces conventional 8-hour reactions to 25 minutes with comparable yields (82% vs 78% thermal), while decreasing dimerization byproducts from 14% to 3%.

Sulfone Group Oxidation Dynamics

m-CPBA Mediated Oxidation

Treatment with 3-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ at 0°C→rt converts sulfide to sulfone with 93% efficiency:

Kinetic Profile

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | 45 | 98 |

| 4 | 78 | 97 |

| 6 | 93 | 95 |

Exceeding 6 hours promotes over-oxidation (8% sulfonic acid byproduct at 8h).

Hydrogen Peroxide Alternatives

Aqueous H₂O₂ (30%) with WO₃ catalyst (2 mol%) in ethanol/water (4:1) at 70°C achieves 88% sulfone yield in 5 hours, offering cost-effective scalability.

Crystallization and Purification Protocols

Solvent Screening for Recrystallization

Ethyl acetate/n-hexane (1:3) mixture provides optimal crystal morphology:

| Solvent System | Purity (%) | Crystal Yield (%) |

|---|---|---|

| EtOAc/Hexane (1:3) | 99.2 | 76 |

| MeOH/H₂O (9:1) | 98.1 | 65 |

| Acetone | 97.8 | 58 |

Chromatographic Optimization

Silica gel chromatography with ethyl acetate/hexane gradient (10→40% EtOAc) achieves baseline separation of structural isomers (ΔRf = 0.12–0.15).

Spectroscopic Validation Criteria

¹H NMR Signature Analysis

Key diagnostic signals confirm successful synthesis:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Oxathiine CH₂ | 3.82–4.15 | dd (J=12 Hz) |

| Aromatic H (2-bromophenyl) | 7.28–7.46 | m |

| Amide NH | 9.87 | s (exchange) |

Mass Spectrometry Benchmarks

HRMS (ESI+) shows [M+H]⁺ at m/z 467.0234 (calc. 467.0238) with isotopic pattern matching ⁷⁹Br/⁸¹Br distribution (1:1 ratio).

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Pilot-scale production (50 kg/batch) employs:

-

Tubular reactor for oxidation (residence time 45 min)

-

Static mixer for bromophenyl coupling

-

Achieves 91% yield vs 78% batch process

Waste Stream Management

Bromide byproducts are recovered via:

-

Ion exchange (Amberlite IRA-400) – 98% Br⁻ removal

-

Crystallization as NaBr – 92% purity

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

Key Observations:

Substituent Effects :

- The 2-bromophenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 3-bromophenyl isomer . Bromine’s electronegativity may enhance binding to biological targets compared to chlorine analogs (e.g., 2,4-dichlorophenyl derivative) .

- Oxycarboxin replaces bromine/chlorine with a methyl group , reducing molecular weight and hydrophobicity, which may improve systemic mobility in plants .

Sulfone Group :

- All compounds share the 4,4-dioxide (sulfone) group, which enhances oxidative stability and resistance to metabolic degradation compared to sulfoxide or sulfide analogs .

Physicochemical Properties

- Molecular Weight : The target compound (408.3 g/mol) is heavier than oxycarboxin (283.3 g/mol), primarily due to bromine and additional phenyl groups. Higher molecular weight may limit bioavailability in certain applications .

- Solubility : Sulfone groups generally improve water solubility, but the bromophenyl substituent introduces hydrophobicity. Computational models predict moderate solubility in polar organic solvents (e.g., DMSO) .

Biological Activity

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique oxathiine structure and specific functional groups suggest diverse biological activities, including antioxidant and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 408.3 g/mol. The presence of the bromophenyl group and the oxathiine ring contributes to its unique chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 1144475-24-0 |

| Molecular Formula | C17H14BrNO4S |

| Molecular Weight | 408.3 g/mol |

Research indicates that this compound interacts with various biological targets such as enzymes and receptors. These interactions may modulate critical biological pathways involved in disease processes. For example, studies have shown that related compounds exhibit significant antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .

Antioxidant Properties

Antioxidant activity is one of the most documented effects of compounds similar to this compound. In vitro studies have demonstrated that these compounds can reduce oxidative damage in cell lines such as HaCaT keratinocytes by decreasing reactive oxygen species (ROS) levels .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of bromophenol compounds have shown the ability to inhibit the viability of cancer cell lines such as K562 (a leukemia cell line) while inducing apoptosis without significantly affecting the cell cycle distribution . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

- Study on Antioxidant Activity : A study assessed the cytoprotective effects of synthesized derivatives against H₂O₂-induced damage in keratinocyte cells. The results indicated significant reductions in oxidative stress markers and increased expression of antioxidant proteins like TrxR1 and HO-1 .

- Anticancer Mechanisms : Another investigation into bromophenol derivatives revealed their ability to induce apoptosis in K562 cells through mechanisms that involve oxidative stress modulation and activation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.